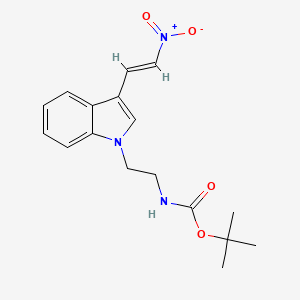
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to ensure sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3,5-Dichloropyridin-2-yl)sulfonyl]acetic acid: This compound shares a similar pyridine ring structure but has a sulfonyl group instead of a difluoroacetic acid moiety.
3,5-Dichloro-2-arylpyridines: These compounds have similar chlorine substitutions on the pyridine ring but differ in the aryl group attached.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to its combination of chlorine and difluoroacetic acid substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H3Cl2F2NO2 |
|---|---|
Molekulargewicht |
242.00 g/mol |
IUPAC-Name |
2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)5(12-2-3)7(10,11)6(13)14/h1-2H,(H,13,14) |
InChI-Schlüssel |
OANJZELODQLGOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)

![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)

![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)





![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)
![[(2R)-1-(1,3-dioxoisoindol-2-yl)-3-[N-[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-(imidazole-1-carbonyloxy)propyl]-4-(3-oxomorpholin-4-yl)anilino]propan-2-yl] imidazole-1-carboxylate](/img/structure/B12310350.png)
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)
